molecular formula C17H26INO4 B13849359 8-Iodo (2R,3S)-rel-Nadolol

8-Iodo (2R,3S)-rel-Nadolol

Cat. No.: B13849359
M. Wt: 435.3 g/mol
InChI Key: IFXJJIJUWOQAGG-XVDHHWJWSA-N
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Description

8-Iodo (2R,3S)-rel-Nadolol is a synthetic compound that belongs to the class of beta-blockers. It is a derivative of Nadolol, which is commonly used in the treatment of cardiovascular diseases such as hypertension and angina. The addition of an iodine atom at the 8th position enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo (2R,3S)-rel-Nadolol typically involves the iodination of Nadolol. This can be achieved through electrophilic substitution reactions where iodine is introduced into the aromatic ring of Nadolol. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom, reverting it back to its parent compound, Nadolol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include deiodinated Nadolol.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

8-Iodo (2R,3S)-rel-Nadolol has several applications in scientific research:

    Chemistry: It is used as a model compound to study iodination reactions and the effects of halogenation on pharmacological properties.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in cardiovascular diseases and its comparison with other beta-blockers.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 8-Iodo (2R,3S)-rel-Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. The iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

    Nadolol: The parent compound, lacking the iodine atom.

    Propranolol: Another beta-blocker with a different substitution pattern.

    Atenolol: A selective beta1-blocker with different pharmacokinetic properties.

Uniqueness: 8-Iodo (2R,3S)-rel-Nadolol is unique due to the presence of the iodine atom, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H26INO4

Molecular Weight

435.3 g/mol

IUPAC Name

(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H26INO4/c1-17(2,3)19-8-10(20)9-23-16-5-4-13(18)11-6-14(21)15(22)7-12(11)16/h4-5,10,14-15,19-22H,6-9H2,1-3H3/t10?,14-,15+/m0/s1

InChI Key

IFXJJIJUWOQAGG-XVDHHWJWSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=C2C[C@H]([C@H](CC2=C(C=C1)I)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=C2CC(C(CC2=C(C=C1)I)O)O)O

Origin of Product

United States

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